molecular formula C10H12N2O2 B2654631 (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol CAS No. 56493-85-7

(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol

Cat. No.: B2654631
CAS No.: 56493-85-7
M. Wt: 192.218
InChI Key: CFFSRARAJZRPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol is a heterocyclic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol It is characterized by the presence of a 1,2,4-oxadiazine ring fused with a phenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with glyoxal to form a hydrazone intermediate, which then undergoes cyclization with formaldehyde to yield the desired oxadiazine ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like nitric acid for nitration .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)formaldehyde or (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)carboxylic acid .

Scientific Research Applications

(3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)ethanol: Similar structure with an ethanol moiety instead of methanol.

    (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)amine: Contains an amine group instead of methanol.

    (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid: Features an acetic acid group instead of methanol.

Uniqueness

What sets (3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)methanol apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the methanol moiety allows for specific interactions and modifications that are not possible with other similar compounds .

Properties

IUPAC Name

(3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazin-6-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-7-9-6-11-10(12-14-9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFSRARAJZRPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ONC(=N1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.